molecular formula C7H16Cl2N2 B1473691 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride CAS No. 300578-47-6

2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

Cat. No. B1473691
M. Wt: 199.12 g/mol
InChI Key: NGGYTNGCHHVXPJ-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride , also known by its IUPAC name 2-(3,6-dihydropyridin-1(2H)-yl)ethan-1-amine dihydrochloride , is a chemical compound with the molecular formula C7H16Cl2N2 . It has a molecular weight of 199.12 g/mol . This compound is commonly used in research and pharmaceutical applications.


Molecular Structure Analysis

The molecular structure of 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride consists of a tetrahydropyridine ring fused to an ethylamine moiety. The dihydrochloride salt form indicates the presence of two chloride ions. The compound’s InChI code is: 1S/C7H14N2.2ClH/c8-4-7-9-5-2-1-3-6-9;;/h1-2H,3-8H2;2*1H .


Physical And Chemical Properties Analysis

  • Physical Form : The compound exists as a powder .

Scientific Research Applications

  • Synthesis and Characterization in Chemistry :

    • In a study by Hakimi et al. (2013), a related compound was synthesized through a reaction involving 2-pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine, characterized by spectroscopic methods and used to create a cadmium iodide complex. This complex was analyzed for its molecular structure and hydrogen bonding interactions (Hakimi et al., 2013).
  • Catalysis and Asymmetric Synthesis :

    • Kostenko et al. (2018) developed simple C2-symmetric chiral tertiary amines, involving a 1,2-di(pyridin-2-yl)ethane spacer group, for use in asymmetric catalysis. These catalysts efficiently directed asymmetric additions and domino reactions, highlighting their potential in scalable and efficient asymmetric synthesis (Kostenko et al., 2018).
  • Application in Organic Chemistry and Material Science :

    • Research by Maiti et al. (2010) involved the synthesis of a library of 5,6-unsubstituted 1,4-dihydropyridines, showing their application in generating structurally diverse fused nitrogen heterocycles. This highlights the compound's utility in the development of complex organic molecules (Maiti et al., 2010).
  • Synthesis of Biologically Active Compounds :

    • The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, as reported by Redda and Gangapuram (2007), demonstrates the compound's use in creating molecules with potential anticancer properties. This research emphasizes the role of such compounds in pharmaceutical developments (Redda & Gangapuram, 2007).

Safety And Hazards

  • Hazard Statements : The compound poses risks of acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-4-7-9-5-2-1-3-6-9;;/h1-2H,3-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGYTNGCHHVXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

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